2-(heptan-4-ylamino)propyl 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(heptan-4-ylamino)propyl 4-aminobenzoate is a chemical compound with the molecular formula C17H28N2O2 and a molecular weight of 292.42 g/mol . This compound is known for its unique structure, which includes a heptan-4-ylamino group attached to a propyl chain, which is further connected to a 4-aminobenzoate moiety .
Preparation Methods
The synthesis of 2-(heptan-4-ylamino)propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 2-(heptan-4-ylamino)propanol under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a pure compound .
Chemical Reactions Analysis
2-(heptan-4-ylamino)propyl 4-aminobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
2-(heptan-4-ylamino)propyl 4-aminobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(heptan-4-ylamino)propyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
2-(heptan-4-ylamino)propyl 4-aminobenzoate can be compared with other similar compounds such as:
2-(heptan-4-ylamino)propyl 4-hydroxybenzoate: This compound has a hydroxyl group instead of an amino group on the benzoate moiety, which may result in different chemical and biological properties.
2-(heptan-4-ylamino)propyl 4-methoxybenzoate:
Properties
CAS No. |
73713-51-6 |
---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(heptan-4-ylamino)propyl 4-aminobenzoate |
InChI |
InChI=1S/C17H28N2O2/c1-4-6-16(7-5-2)19-13(3)12-21-17(20)14-8-10-15(18)11-9-14/h8-11,13,16,19H,4-7,12,18H2,1-3H3 |
InChI Key |
BQKCOGCXXOGCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NC(C)COC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.